molecular formula C12H21NO4 B1659353 tiglyl carnitine CAS No. 64681-36-3

tiglyl carnitine

Cat. No.: B1659353
CAS No.: 64681-36-3
M. Wt: 243.30 g/mol
InChI Key: WURBQCVBQNMUQT-OLKPEBQYSA-N
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Description

Tiglyl carnitine is an acylcarnitine, specifically an ester of tiglic acid and carnitine. Acylcarnitines are a class of compounds that play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. This compound is involved in the metabolism of branched-chain amino acids, particularly isoleucine .

Biochemical Analysis

Biochemical Properties

Tiglyl Carnitine is involved in the catabolic pathway of branched-chain amino acids. The first reaction in this pathway is a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids, catalyzed by branched-chain aminotransferase . This process involves this compound and other biomolecules, indicating its crucial role in biochemical reactions.

Cellular Effects

It is known that carnitine and its derivatives, including this compound, play a key role in the metabolism of fatty acids . They facilitate the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, which influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a carrier for the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane . This process is crucial for the conversion of these fatty acids into energy via β-oxidation . This compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that acylcarnitines, including this compound, are important in the metabolism of branched-chain amino acids .

Dosage Effects in Animal Models

It is known that dietary supplements of L-carnitine, a related compound, at dose rates of 20 to 500 mg/kg feed, raise plasma L-carnitine levels in domestic and laboratory animals .

Metabolic Pathways

This compound is involved in the catabolic pathway of branched-chain amino acids . This pathway involves the conversion of branched-chain amino acids into branched-chain ketoacids, a process in which this compound plays a crucial role.

Transport and Distribution

This compound, like other acylcarnitines, is involved in the transport of acyl-groups from the cytoplasm into the mitochondria . This process is crucial for the breakdown of these groups to produce energy.

Subcellular Localization

It is known that carnitine and its derivatives are involved in the transport of long-chain fatty acids across the inner mitochondrial membrane , suggesting that this compound may also be localized to the mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiglyl carnitine can be synthesized through the esterification of tiglic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of tiglic acid with carnitine using industrial-grade catalysts and solvents. The product is then purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tiglyl carnitine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acylcarnitine derivatives, which play significant roles in metabolic pathways. For example, oxidation of this compound can lead to the formation of metabolites involved in the citric acid cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tiglyl carnitine is unique due to its specific involvement in the metabolism of isoleucine and its role as a biomarker for certain metabolic disorders. Its structure, which includes a tiglyl group, distinguishes it from other acylcarnitines and contributes to its specific metabolic functions .

Properties

IUPAC Name

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBQCVBQNMUQT-OLKPEBQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316966
Record name Tiglylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiglylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64681-36-3
Record name Tiglylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64681-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiglylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiglylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tiglyl carnitine relate to dietary intake, specifically dairy consumption?

A2: Research indicates that this compound levels can reflect dairy intake. A study comparing metabolomic profiles with dietary questionnaires identified this compound as a potential marker for dairy consumption. [] This association was replicated across two large and diverse populations, strengthening the evidence. []

Q2: What role does this compound play in muscle metabolism and its potential impact in conditions like aneurysmal subarachnoid hemorrhage (aSAH)?

A4: A study exploring the effects of high-protein diets and neuromuscular electrical stimulation after aSAH found that decreased levels of this compound correlated with protein intake and muscle volume preservation. [] While the exact mechanisms are still being investigated, this suggests that this compound might be involved in the metabolic processes related to muscle protein synthesis and breakdown, particularly in response to interventions like high protein intake. []

Q3: Are there any known genetic factors influencing this compound levels?

A5: Research has identified a specific haplotype on chromosome 4q21.1 associated with lower serum this compound concentrations. [] This haplotype spans genes like FAM47E and SHROOM3, which are linked to kidney function and cellular processes. [] This finding suggests a potential genetic influence on this compound levels and its downstream effects on various metabolic pathways. []

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